Isocytosine

Description

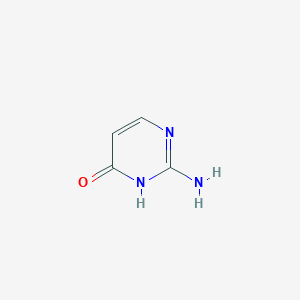

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isocytosine: Structural Dynamics, Tautomerism, and Supramolecular Utility

This guide is structured to serve as a definitive technical reference for the chemical behavior, structural dynamics, and synthetic utility of isocytosine.

Technical Whitepaper | Version 2.0

Executive Summary

This compound (2-amino-4(3H)-pyrimidinone) represents a critical scaffold in both prebiotic chemistry and modern medicinal application. Unlike its canonical isomer cytosine, this compound presents a unique "Janus-faced" hydrogen bonding potential that drives its utility in supramolecular self-assembly and synthetic genetics (Hachimoji DNA). This guide dissects the thermodynamic landscape of its tautomers, provides validated synthetic protocols, and explores its role as a pharmacophore.

Structural Fundamentals & Isomerism

To understand this compound, one must first distinguish it from its canonical isomer, cytosine. While both share the pyrimidine core and identical molecular weight (111.10 g/mol ), the transposition of the functional groups alters their electronic landscape fundamentally.

-

Cytosine: 4-amino-2-pyrimidinone (Exocyclic amine at C4; Carbonyl at C2).

-

This compound: 2-amino-4-pyrimidinone (Exocyclic amine at C2; Carbonyl at C4).

This structural shift changes the pKa and the hydrogen bond donor/acceptor (D/A) patterns, making this compound a non-standard nucleobase capable of pairing with isoguanine, a property exploited in expanded genetic alphabet systems.

Atomic Numbering and Connectivity

The IUPAC numbering is critical for discussing tautomerism.

-

N1: Adjacent to the C2-amine.[1]

-

C2: Bears the exocyclic amino group (

). -

N3: Flanked by the amino group and the carbonyl.

-

C4: Bears the carbonyl oxygen (

).

The Tautomeric Landscape

The reactivity and recognition properties of this compound are dictated by its tautomeric equilibrium. Unlike standard bases which have a strongly preferred form under physiological conditions, this compound exists in a delicate energetic balance that is highly sensitive to environmental factors (phase, solvent polarity, and pH).

The Three Principal Tautomers

We define the three chemically significant species:

-

N1-H Keto-Amine (Form A): Protonated at N1.

-

N3-H Keto-Amine (Form B): Protonated at N3.[2]

-

Enol-Amine (Form C): Aromatic 2-amino-4-hydroxypyrimidine.

Senior Scientist Insight: In drug design, assuming a fixed tautomer can lead to docking errors. You must model the N3-H form for solution-phase interactions, but consider the Enol form when designing transition-state inhibitors where aromatization lowers the energy barrier.

Phase-Dependent Stability

-

Gas Phase: Density Functional Theory (DFT) calculations and microwave spectroscopy indicate that the Enol-Amine and N1-H Keto forms are very close in energy, often co-existing. The aromatic stabilization of the pyrimidine ring favors the enol form in the absence of solvent stabilization.

-

Aqueous Solution: The high dielectric constant of water stabilizes the dipole of the keto forms. Experimental NMR data confirms that the N3-H Keto-Amine is the dominant species, often in equilibrium with the N1-H form. The enol form is negligible in water.

-

Solid State: X-ray crystallography reveals that this compound often crystallizes as the N3-H tautomer , forming hydrogen-bonded ribbons. However, it exhibits remarkable plasticity; co-crystallization with specific partners (like 5-fluorocytosine) can trap the N1-H form if the hydrogen bonding complementarity demands it.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer pathways and the energetic relationships between tautomers.

Figure 1: Tautomeric equilibrium of this compound.[3] The yellow arrows indicate the primary reversible proton transfers observed in solution and solid phases.

Supramolecular Utility & Hachimoji DNA

This compound is not merely a laboratory curiosity; it is a functional component of "Hachimoji DNA" (eight-letter DNA).

The this compound-Isoguanine Pair

In this expanded genetic alphabet, this compound (iC) pairs with Isoguanine (iG).

-

Mechanism: The pairing relies on a non-standard hydrogen bonding pattern (Donor-Donor-Acceptor on one face matching Acceptor-Acceptor-Donor on the other).

-

Fidelity: This pair is orthogonal to the natural A-T and G-C pairs, allowing for the storage of increased information density in synthetic biological systems.

Quadruple Hydrogen Bonding (UPy Motif)

While this compound forms triple hydrogen bonds in the iC-iG pair, its derivative, 2-ureido-4[1H]-pyrimidinone (UPy) , is the gold standard for self-assembling polymers.

-

Chemistry: Reacting this compound with a diisocyanate creates a UPy unit.

-

Result: A self-complementary DDAA (Donor-Donor-Acceptor-Acceptor) array that dimerizes with extremely high association constants (

in chloroform).

Experimental Protocols

Synthesis of this compound (The Guanidine-Malic Acid Route)

This is the most robust protocol for laboratory-scale synthesis, avoiding the instability of formylacetic acid.

Principle: Malic acid acts as a masked equivalent of formylacetic acid. In fuming sulfuric acid, malic acid decarbonylates to generate the reactive C3 species in situ, which immediately condenses with guanidine.[4]

Safety Note: This reaction evolves Carbon Monoxide (CO). It must be performed in a high-efficiency fume hood.

Protocol:

-

Reagents:

-

Guanidine Hydrochloride (9.55 g, 100 mmol)

-

L-Malic Acid (13.4 g, 100 mmol)

-

Fuming Sulfuric Acid (20% oleum, 40 mL)

-

-

Procedure:

-

Chill the fuming sulfuric acid to 0°C in an ice bath.

-

Slowly add Guanidine HCl with stirring (exothermic).

-

Add Malic Acid portion-wise over 15 minutes.

-

Critical Step: Allow the mixture to warm to room temperature, then heat to 70°C for 1 hour. CO evolution will be vigorous.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture onto 200g of crushed ice.

-

Neutralize carefully with concentrated Ammonium Hydroxide (

) to pH 7-8. This compound will precipitate as a white/off-white solid.

-

-

Purification:

-

Filter the crude solid.

-

Recrystallize from boiling water.

-

Yield: Typically 60-70%.

-

Analytical Characterization Data

Use the following reference data to validate your synthesized product.

| Method | Characteristic Signal | Interpretation |

| 1H NMR (DMSO-d6) | NH proton (N3-H tautomer confirmation) | |

| 1H NMR (DMSO-d6) | Exocyclic | |

| 1H NMR (DMSO-d6) | Pyrimidine ring proton | |

| 1H NMR (DMSO-d6) | Pyrimidine ring proton | |

| IR (ATR) | 1640-1660 | Strong |

| UV-Vis ( |

Biological & Pharmacological Applications

This compound serves as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the hydrogen-bonding edge of guanine while maintaining a smaller steric profile.

Target: BACE1 Inhibitors (Alzheimer's)

This compound derivatives have been developed as BACE1 (Beta-secretase 1) inhibitors.[5] The 2-amino-4-pyrimidinone core engages the catalytic aspartic acid residues in the enzyme's active site via a bidentate hydrogen bond network.

Target: Antivirals

This compound analogues, particularly those with modifications at the C5 position (e.g., 5-azacytosine derivatives), function as antimetabolites. They are incorporated into viral genomes, leading to lethal mutagenesis or chain termination.

References

-

Tautomerism in Solid State: Sridhar, B., & Ravikumar, K. (2010). Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate.[6] Acta Crystallographica Section C. Link

-

Synthesis Protocol: Wheeler, H. L., & Johnson, T. B. (1903). Synthesis of this compound. American Chemical Journal. Validated by modern adaptations in Organic Letters (2023). Link

-

Hachimoji DNA: Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link

-

Supramolecular Chemistry (UPy): Sijbesma, R. P., et al. (1997). Reversible polymers formed from self-complementary monomers using quadruple hydrogen bonding. Science. Link

-

Gas Phase Tautomerism: Alonso, J. L., et al. (2013).[7] All Five Forms of Cytosine Revealed in the Gas Phase. Angewandte Chemie. (Comparative reference for this compound methodology). Link

Sources

- 1. Supramolecular hydrogen-bonded networks in cytosinium succinate and cytosinium 4-nitrobenzoate cytosine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N1 and N3 linkage isomers of neutral and deprotonated cytosine with trans-[(CH3NH2)2PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Development, biological evaluation, and molecular modelling of novel this compound and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate and cytosinium isonicotinate cytosine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. comporgchem.com [comporgchem.com]

Solubility Profile and Solvation Thermodynamics of Isocytosine: A Technical Guide

Executive Summary

Isocytosine (2-aminouracil; 2-amino-4(3H)-pyrimidinone) is a critical pyrimidine isomer utilized in the synthesis of antiviral agents, supramolecular assemblies, and non-natural nucleic acids (hachimoji RNA).[1][2] Unlike its structural isomer cytosine, this compound exhibits a distinct solubility profile driven by its specific hydrogen-bonding donor/acceptor motif and tautomeric equilibrium.[1][2]

This guide provides a definitive analysis of the solubility behavior of this compound in organic and aqueous media. It moves beyond static data tables to establish a thermodynamic framework for solvent selection, offering actionable protocols for solubility determination and recrystallization process design.[1]

Physicochemical Context & Solvation Mechanism[3]

To master the solubility of this compound, one must first understand the molecular forces at play. This compound is not a static entity; it is a dynamic system subject to tautomeric shifts that dictate its affinity for specific solvents.

Structural Isomerism and Tautomerism

This compound exists in equilibrium between the keto-amine (predominant in solid state and polar solvents) and enol-amine forms.[2] The stability of these tautomers is solvent-dependent, influencing the lattice energy and solvation enthalpy.

-

Keto-amine form: High polarity, strong H-bond donor (N-H) and acceptor (C=O).[1][2] Favored in polar aprotic solvents (DMSO, DMF) and water.[1]

-

Enol-amine form: Aromatic character, potential for different stacking interactions.[1][2]

The "Like Dissolves Like" Mechanism

The solubility of this compound is governed by the competition between Crystal Lattice Energy (strong intermolecular H-bonds in the solid) and Solvation Energy (solvent-solute interactions).

-

High Solubility: Requires solvents capable of disrupting the strong inter-base hydrogen bonding network. Polar aprotic solvents (DMSO) are superior because they act as strong H-bond acceptors without competing as donors, effectively "stripping" this compound molecules from the crystal lattice.[1]

-

Low Solubility: Non-polar solvents (Hexane, Toluene) lack the dielectric strength and H-bonding capability to overcome the lattice energy.

Solubility Profile: Quantitative & Qualitative Data

The following data synthesizes experimental values and qualitative behaviors observed in process chemistry.

Solubility Data Table (at 25°C)

| Solvent Class | Solvent | Solubility (approx.) | Thermodynamic Character |

| Polar Aprotic | DMSO | ~31.8 mg/mL (286 mM) | Excellent. High dipole moment disrupts lattice.[2] |

| Polar Aprotic | DMF | ~10 - 15 mg/mL | Good. Effective for synthesis and purification.[2] |

| Polar Protic | Water (pH 7.[1]2) | ~2.0 mg/mL | Low. High lattice energy competes with hydration. |

| Polar Protic | Methanol | < 5 mg/mL | Poor/Moderate. Often used as a wash solvent. |

| Polar Protic | Ethanol | < 1 mg/mL | Poor. Common anti-solvent for crystallization. |

| Non-Polar | Hexane/EtOAc | Insoluble | Anti-solvent. Used to drive precipitation. |

| Acidic Aqueous | Acetic Acid (aq) | > 50 mg/mL | High. Protonation of the amine forms a soluble salt. |

Note: Solubility in DMSO is significantly enhanced by ultrasonic treatment and warming to 60°C, indicating a high activation energy for dissolution.[1]

Visualization: Solvation Workflow

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2]

Thermodynamic Modeling & Hansen Parameters

For rigorous process design, empirical "trial and error" is insufficient.[1] We utilize Hansen Solubility Parameters (HSP) to predict solubility in novel solvent mixtures.[1]

Hansen Solubility Parameters (Estimated)

This compound's solubility is driven by Hydrogen Bonding (

-

(Dispersion): ~18.0 MPa

-

(Polarity): ~14.0 MPa

-

(H-Bonding): ~20.0 MPa

Interaction Radius (

-

Guidance: To maximize solubility, select solvents where

is minimized (i.e., solvents with high

Temperature Dependence (Apelblat Equation)

For crystallization optimization, the solubility

-

A, B, C: Empirical constants determined experimentally.

-

Application: this compound typically exhibits endothermic dissolution (

), meaning solubility increases with temperature.[1] This confirms the viability of cooling crystallization from hot water or hot DMF.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures data integrity by verifying equilibrium and preventing supersaturation errors.[1][2]

Materials:

-

This compound (>98% purity)[1]

-

Target Solvents (HPLC Grade)

-

Orbital Shaker (temp. controlled)

-

Syringe Filters (0.22 µm PTFE for organics, PES for aqueous)[1]

-

UV-Vis Spectrophotometer[2]

Workflow:

-

Preparation: Add excess this compound solid to 5 mL of solvent in a glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

-

Critical Step: Ensure solid phase is always present. If solution becomes clear, add more solid.

-

-

Sampling: Stop agitation and allow settling for 1 hour.

-

Filtration: Withdraw supernatant and filter through a pre-heated syringe filter (to prevent precipitation during filtration).

-

Quantification (UV-Vis):

-

Dilute filtrate with water or buffer.

-

Measure Absorbance at

(pH dependent; verify -

Calculate concentration using a pre-determined calibration curve.

-

Protocol: Recrystallization for Purification

Objective: Purify crude this compound from synthesis byproducts.

-

Dissolution: Suspend crude this compound in Water (ratio ~1:50 w/v).[1]

-

Heating: Heat to 90–95°C. This compound should dissolve completely (if not, add small amounts of Acetic Acid to assist, though this forms the salt).

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Crystallization:

-

Method A (Slow Cooling): Allow filtrate to cool slowly to room temperature, then to 4°C.

-

Method B (Anti-solvent): To the hot aqueous solution, slowly add Ethanol or Acetone until turbidity persists.

-

-

Isolation: Filter the white crystalline solid and wash with cold Ethanol. Dry under vacuum at 50°C.

Applications & Implications

-

Drug Development: this compound derivatives (e.g., in antiviral research) often require polar aprotic solvents for nucleophilic substitution reactions.[1] Using DMSO ensures high reactant concentration, increasing reaction kinetics.[1]

-

Hachimoji DNA/RNA: For non-natural base pairing studies, this compound must be dissolved in high-purity buffers.[1][2] The low aqueous solubility (~2 mg/mL) necessitates precise pH control or the use of co-solvents (0.5–1% DMSO) in biological assays to prevent micro-precipitation.

References

-

Stimson, M. M. (1949).[1][4] The Ultraviolet Absorption Spectra of Cytosine and this compound. Journal of the American Chemical Society, 71(4), 1470–1474.[1] Link[1]

-

Cayman Chemical. (2023).[5] this compound Product Information & Solubility Data. Cayman Chemical Product Data Sheet. Link

-

MedChemExpress. (2024).[1] this compound Solubility and Physicochemical Properties. MCE Product Database. Link

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Foundational text for HSP calculations).

-

Les, A., & Ortega-Blake, I. (1986).[1][6] Tautomerism of Uracil, Cytosine, this compound.[1][6] International Journal of Quantum Chemistry, 30(2), 225-237.[1][6] (Mechanistic insight into tautomers).

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Application of Isocytosine-Modified Peptide Nucleic Acids

For Research, Diagnostics, and Therapeutic Development

Executive Summary for the Senior Scientist

Peptide Nucleic Acids (PNAs) represent a paradigm shift in nucleic acid mimicry, offering unparalleled stability and binding affinity due to their charge-neutral peptide backbone.[1][2] This makes them exceptional candidates for antisense, antigene, and diagnostic applications.[3][4][] However, the utility of standard PNAs in targeting double-stranded nucleic acids is often hampered by the pH-dependent protonation requirement of cytosine for stable triplex formation.[6][7] This guide details the strategic incorporation of isocytosine (iC), a cytosine analogue, to overcome this limitation. This compound forms stable, pH-independent Hoogsteen-type hydrogen bonds with guanine-cytosine (G-C) pairs, dramatically enhancing the stability and efficacy of PNA triplexes at physiological pH.[8][9] We provide a comprehensive overview, from the rationale and monomer synthesis to solid-phase oligomerization, biophysical characterization, and key applications, complete with field-tested protocols and troubleshooting insights.

Scientific Introduction: The this compound Advantage

Peptide Nucleic Acid (PNA) is a synthetic polymer in which the natural sugar-phosphate backbone is replaced by repeating N-(2-aminoethyl)glycine units.[10] This structural alteration confers two major advantages:

-

Enzymatic Resistance : The unnatural peptide backbone is not recognized by nucleases or proteases, leading to exceptional biological stability.[1]

-

High-Affinity Binding : The absence of negative charge in the backbone eliminates electrostatic repulsion with target DNA or RNA, resulting in more stable duplexes and triplexes compared to their natural counterparts.[1][10]

A primary goal in PNA-based therapeutics, particularly in antigene strategies, is the sequence-specific recognition of double-stranded DNA or RNA.[2] This is often achieved by forming a (PNA)₂/NA or PNA/NA₂ triplex in the major groove of the target. While thymine-containing PNAs can readily bind to A-T pairs, targeting G-C pairs with cytosine-containing PNAs requires the protonation of the PNA cytosine (pKa ≈ 4.5) to form a stable C+•G-C triplet.[6] This necessity for an acidic environment is incompatible with physiological conditions (pH ~7.4), severely limiting therapeutic potential.

This compound (iC) , and its commonly used synthetic precursor pseudothis compound (J), serves as a bioisostere of protonated cytosine.[7] It presents a hydrogen bonding pattern that allows it to form a stable, neutral triplet with a G-C pair at physiological pH, obviating the need for protonation.[9] This modification is a cornerstone for developing robust PNA probes and drugs capable of targeting duplex nucleic acids in vivo.[8][11]

Figure 1: Comparison of targeting a G-C pair with standard vs. This compound-containing PNA at physiological pH.

Application Note: Synthesis of this compound-Containing PNA

The successful incorporation of this compound into a PNA oligomer is a two-stage process: first, the chemical synthesis of a protected iC monomer suitable for solid-phase synthesis, and second, the automated oligomerization itself.

This compound PNA Monomer Synthesis

Standard PNA chemistry often relies on the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the backbone amine, which allows for mild deprotection conditions.[9] For the this compound nucleobase, the exocyclic amine must also be protected, typically with a tert-Butyloxycarbonyl (Boc) group, which is acid-labile and can be removed during the final cleavage step.[8]

While several synthetic routes exist, a common and effective strategy involves a "late-stage alkylation" to avoid side reactions like intramolecular cyclization that can occur with other methods.[8] A more streamlined approach for compatibility with automated synthesis is the direct preparation of the N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl]-N-(2-N-(tert-Butyloxycarbonyl)isocytosin-5-ylacetyl)glycine monomer.[9]

Figure 2: General workflow for the synthesis of an Fmoc/Boc-protected this compound PNA monomer.

Solid-Phase PNA Oligomerization

The synthesis of PNA oligomers is performed on a solid support, typically using an automated peptide synthesizer.[12] The process is a cycle of three main steps: deprotection, coupling, and capping.[13][14]

-

Deprotection: The Fmoc group of the N-terminal monomer on the growing chain is removed using a mild base, typically a solution of 20% piperidine in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[14]

-

Coupling: The new, incoming PNA monomer (including the synthesized iC monomer) is activated using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the deprotected amine of the resin-bound chain.[9]

-

Capping: Any unreacted amines on the support are acetylated (capped) using acetic anhydride to prevent the formation of deletion sequences.

This cycle is repeated until the desired sequence is assembled. Finally, the PNA is cleaved from the resin, and the nucleobase protecting groups (e.g., Boc on this compound, Bhoc on cytosine) are removed simultaneously using a strong acid cocktail, such as Trifluoroacetic acid (TFA) with a scavenger like m-cresol.[9][13]

Figure 3: The core cycle of automated solid-phase PNA synthesis using Fmoc chemistry.

Application Note: Biophysical Characterization

After synthesis and purification (typically via RP-HPLC), it is critical to validate the properties of the this compound-containing PNA. The primary goal is to demonstrate enhanced binding to the target duplex compared to a non-modified PNA.

Thermal Melting (Tm) Analysis

UV thermal denaturation is a fundamental technique to assess the stability of the PNA-nucleic acid complex. The melting temperature (Tm) is the temperature at which 50% of the complex has dissociated. A higher Tm indicates a more stable complex. For iC-containing PNAs targeting a dsRNA or dsDNA sequence, a significant increase in Tm is expected at physiological pH compared to a control PNA with standard cytosine.[8]

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction.[8] By directly measuring the heat released or absorbed during binding, ITC can determine the association constant (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. This allows for a deeper understanding of the driving forces behind the enhanced stability conferred by this compound. The binding of PNA to dsRNA is often driven by a favorable entropy change that compensates for a less favorable enthalpy contribution.[8]

Data Presentation: Comparative Binding Properties

The following table summarizes expected data from a biophysical comparison of two PNAs targeting a G-C rich region in a model RNA hairpin.

| PNA Sequence | Target | Tm (°C) at pH 7.4[8] | Ka (x 10⁶ M⁻¹)[8] | ΔH (kcal/mol) | ΔS (cal/mol·deg) |

| PNA-C | dsRNA | ~25 °C (broad) | Low Affinity | - | - |

| PNA-iC | dsRNA | 45 °C (sharp) | 5.2 | -8.5 | 15.1 |

| PNA-iC | Mismatched dsRNA | No clear transition | 1.1 | - | - |

Table 1: Representative biophysical data comparing a PNA containing standard cytosine (PNA-C) with one containing this compound (PNA-iC). Data is hypothetical but based on trends reported in the literature.[8] The PNA-iC shows significantly higher thermal stability and binding affinity for its intended target at physiological pH.

Experimental Protocols

Disclaimer: These protocols are intended for trained laboratory personnel. All work should be conducted in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Automated Solid-Phase Synthesis of an this compound-PNA Oligomer

This protocol assumes the use of a standard automated peptide synthesizer and commercially available Fmoc-protected PNA monomers, including a custom-synthesized or purchased Fmoc-iC(Boc)-OH monomer.

Materials:

-

Fmoc-PNA monomers (A(Bhoc), G(Bhoc), C(Bhoc), T, iC(Boc))

-

Solid support: Rink Amide or PAL-PEG-PS resin (e.g., 2 µmol scale)

-

Solvents: N-Methyl-2-pyrrolidone (NMP, peptide grade), Dichloromethane (DCM)

-

Reagents:

-

Deprotection solution: 20% (v/v) Piperidine in NMP

-

Coupling activator: 0.5 M HATU in NMP

-

Base: 2,6-Lutidine and/or N,N-Diisopropylethylamine (DIPEA)

-

Capping solution: Acetic Anhydride/2,6-Lutidine/NMP

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 5% m-cresol

-

Precipitation solvent: Diethyl ether, ice-cold

-

Procedure:

-

Resin Preparation: Place 2 µmol of the chosen resin in the synthesis column. Swell the resin in DCM for 15 min, followed by washing with NMP (5x).

-

Initial Deprotection: Remove the Fmoc group from the resin by treating with deprotection solution for 3 min, then repeat for 7 min. Wash thoroughly with NMP (5x).

-

Synthesis Cycle (Automated): Program the synthesizer to perform the following cycle for each monomer addition: a. Coupling: Deliver the Fmoc-PNA monomer (0.2 M in NMP), HATU, and base to the reaction vessel. Allow to react for 30-60 minutes. b. Washing: Wash the resin with NMP (5x). c. Capping: Treat the resin with capping solution for 5 minutes to block unreacted sites. d. Washing: Wash the resin with NMP (5x). e. Deprotection: Treat with deprotection solution to remove the N-terminal Fmoc group of the newly added monomer. f. Washing: Wash the resin with NMP (5x).

-

Repeat: Continue the synthesis cycle until the full-length PNA oligomer is assembled.

-

Final Deprotection: After the last coupling and capping step, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Transfer the resin to a screw-cap vial. Add ~400 µL of ice-cold cleavage cocktail.[13] c. Vortex briefly and allow the reaction to proceed at room temperature for 90 minutes.[9]

-

Precipitation and Purification: a. Filter the cleavage mixture to remove the resin, collecting the filtrate. b. Precipitate the crude PNA by adding the filtrate to a centrifuge tube containing 10 mL of ice-cold diethyl ether. c. Pellet the PNA by centrifugation, decant the ether, and wash the pellet again with cold ether. d. Dry the white PNA pellet, dissolve in water/0.1% TFA, and purify by reverse-phase HPLC. e. Confirm the mass of the final product using MALDI-TOF or ESI mass spectrometry.

Protocol 2: Thermal Melting (Tm) Analysis of PNA-RNA Triplex

Materials:

-

Purified PNA-iC oligomer and target RNA hairpin (quantified by UV-Vis at 260 nm)

-

Buffer: 100 mM Sodium Acetate, 1.0 mM EDTA, pH 5.5 (or desired physiological buffer, e.g., PBS pH 7.4)

-

UV-Vis Spectrophotometer with a temperature-controlled cell holder (peltier)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a solution containing the PNA and target RNA in a 1:1 molar ratio in the desired buffer. A typical final concentration is 1-3 µM for each strand.

-

Annealing: Heat the sample to 95°C for 5 minutes to dissociate any pre-formed structures. Allow the solution to cool slowly to room temperature over 2-3 hours to facilitate triplex formation.

-

Data Acquisition: a. Place the cuvette in the spectrophotometer's thermal block and equilibrate at a low starting temperature (e.g., 15°C). b. Record the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) up to 95°C.

-

Data Analysis: a. Plot the absorbance at 260 nm versus temperature. A sigmoidal curve indicates a cooperative melting transition. b. The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.[8] A well-resolved lower temperature transition corresponds to the melting of the PNA from the triplex, while a higher temperature transition corresponds to the melting of the RNA hairpin itself.[8]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low PNA Synthesis Yield | - Incomplete coupling of monomers.- Aggregation of the growing PNA chain. | - Double couple difficult monomers (especially purines).- Use 2,6-lutidine as the base, which is less likely to cause side reactions than DIPEA.- For G-rich sequences, consider incorporating backbone modifiers like γ-PNA to improve solubility.[1] |

| Broad or No Melting Transition (Tm) | - PNA is not binding to the target.- Incorrect buffer conditions (ionic strength, pH).- PNA or RNA degradation. | - Verify PNA and RNA sequence and integrity by mass spectrometry and gel electrophoresis.- Ensure proper annealing of the sample.- Optimize buffer conditions. The stability of PNA-NA duplexes is highly dependent on ionic strength. |

| Multiple Peaks in HPLC Chromatogram | - Incomplete capping during synthesis (deletion sequences).- Side reactions during cleavage/deprotection. | - Ensure capping solution is fresh and the capping step is efficient.- Use appropriate scavengers (e.g., m-cresol) in the TFA cleavage cocktail to prevent side reactions.[13]- Optimize HPLC gradient for better separation. |

References

-

Applications of Peptide Nucleic Acid (PNA) - PharmiWeb.com. (2024). PharmiWeb.com. [Link]

-

PNA containing isocytidine nucleobase: synthesis and recognition of double helical RNA. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics. (2023). Wiley Interdisciplinary Reviews: RNA. [Link]

-

New Fmoc Pseudothis compound Monomer for the Synthesis of a Bis-PNA Molecule by Automated Solid-Phase Fmoc Chemistry. (2002). Bioconjugate Chemistry. [Link]

-

Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. (2000). The FASEB Journal. [Link]

-

Incorporation of thio-pseudothis compound into triplex-forming peptide nucleic acids for enhanced recognition of RNA duplexes. (2014). Nucleic Acids Research. [Link]

-

Peptide nucleic acid (PNA) as a novel tool in the detection and treatment of biological threatening diseases. (2021). Romanian Journal of Military Medicine. [Link]

-

A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates. (2013). Beilstein Journal of Organic Chemistry. [Link]

-

Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields. (n.d.). Consiglio Nazionale delle Ricerche. [Link]

-

Incorporation of thio-pseudothis compound into triplex-forming peptide nucleic acids for enhanced recognition of RNA duplexes. (2014). PubMed. [Link]

-

Recent Advances in Chemical Modification of Peptide Nucleic Acids. (2012). Journal of Nucleic Acids. [Link]

-

Solid Phase Synthesis of PNA Oligomers. (2002). Springer Nature Experiments. [Link]

-

The challenge of peptide nucleic acid synthesis. (2022). Chemical Society Reviews. [Link]

-

Incorporation of thio-pseudothis compound into triplex-forming peptide nucleic acids for enhanced recognition of RNA duplexes. (2014). Nucleic Acids Research. [Link]

-

Sequence determination of nucleic acids containing 5-methylthis compound and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases. (2005). Nucleic Acids Research. [Link]

-

Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. (2005). Proceedings of the National Academy of Sciences. [Link]

-

Enzymatic recognition of the base pair between isocytidine and isoguanosine. (1993). Proceedings of the National Academy of Sciences. [Link]

-

PNA containing isocytidine nucleobase: synthesis and recognition of double helical RNA. (2011). National Center for Biotechnology Information. [Link]

-

2-Aminopyridine Nucleobase Improves Triple Helical Recognition of RNA and DNA when Used Instead of Pseudothis compound in Peptide Nucleic Acids. (2012). Journal of the American Chemical Society. [Link]

-

Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo. (2015). Chemistry. [Link]

-

Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. (1997). Proceedings of the National Academy of Sciences. [Link]

-

Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. (2022). Organic & Biomolecular Chemistry. [Link]

- PNA monomer and precursor. (2005).

-

Peptide nucleic acid–dependent artifact can lead to false-positive triplex gene editing signals. (2020). Proceedings of the National Academy of Sciences. [Link]

-

The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylthis compound as Targets for DNA Functionalization. (2023). Molecules. [Link]

-

Insights into peptide nucleic acid (PNA) structural features: the crystal structure of a D-lysine-based chiral PNA-DNA duplex. (2005). PubMed. [Link]

-

Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. (2022). RSC Publishing. [Link]

-

Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. (2024). Molecules. [Link]

Sources

- 1. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmiweb.com [pharmiweb.com]

- 4. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 6. Incorporation of thio-pseudothis compound into triplex-forming peptide nucleic acids for enhanced recognition of RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine Nucleobase Improves Triple Helical Recognition of RNA and DNA when Used Instead of Pseudothis compound in Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PNA containing isocytidine nucleobase: synthesis and recognition of double helical RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 13. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 14. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

Application Notes and Protocols for the Preparation of Isocytosine Phosphoramidites for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the preparation of isocytosine phosphoramidites, essential building blocks for the synthesis of modified oligonucleotides. This compound, an isomer of cytosine, is a key component in the development of expanded genetic alphabets and therapeutic oligonucleotides. Its ability to form a stable, alternative base pair with isoguanine opens new avenues in diagnostics, synthetic biology, and drug development. This document outlines the critical considerations for the synthesis of this compound phosphoramidites, with a particular focus on the selection of appropriate protecting groups to ensure high-yield and high-purity synthesis of the final product. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes at each stage.

Introduction: The Significance of this compound in Modern DNA Synthesis

The four-letter genetic alphabet (A, T, C, and G) forms the basis of all life as we know it. However, the ability to introduce non-natural base pairs into the DNA double helix has profound implications for molecular biology and medicine. This compound (isoC) is a pyrimidine analog that, in conjunction with its purine partner isoguanine (isoG), forms a stable base pair with a hydrogen bonding pattern distinct from the canonical Watson-Crick pairs.[1] This expanded genetic alphabet allows for the creation of novel DNA structures and functionalities, with applications ranging from orthogonal genetic systems to the development of highly specific diagnostic probes and therapeutic agents.[]

The successful incorporation of this compound into synthetic oligonucleotides via automated solid-phase synthesis hinges on the availability of high-quality this compound phosphoramidite building blocks.[3][4] The preparation of these phosphoramidites follows the general principles of nucleoside chemistry, but with specific challenges related to the unique reactivity of the this compound base. This guide provides a robust protocol for the synthesis, purification, and characterization of this compound phosphoramidites, enabling researchers to confidently produce these critical reagents for their specific applications.

The Chemistry of this compound Phosphoramidite Synthesis: A Deliberate Approach

The synthesis of an this compound phosphoramidite for automated DNA synthesis is a multi-step process that requires careful protection of reactive functional groups on the nucleoside.[3][5] The overall strategy involves three key stages:

-

Protection of the Exocyclic Amino Group: The exocyclic amine of this compound is nucleophilic and must be protected to prevent side reactions during phosphitylation and oligonucleotide synthesis.[3][6]

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with an acid-labile group, typically a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in automated DNA synthesis.[3][6]

-

Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.[4][]

The choice of protecting groups is paramount to the success of the synthesis. They must be stable under the conditions of the subsequent reaction steps but readily removable at the appropriate stage of oligonucleotide synthesis and deprotection.

Diagram of the Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the preparation of 2'-deoxy-5-methylisocytidine phosphoramidite, a commonly used this compound analog. The principles outlined here can be adapted for other this compound derivatives.

Materials and Reagents

| Reagent | Supplier | Grade |

| 2'-Deoxy-5-methylisocytidine | Various | >98% |

| N,N-Diisobutylformamide dimethyl acetal | Sigma-Aldrich | Synthesis grade |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Sigma-Aldrich | >98% |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Various | >97% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% |

| Pyridine | Sigma-Aldrich | Anhydrous, >99.8% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, >99.8% |

| Acetonitrile (ACN) | Sigma-Aldrich | Anhydrous, >99.8% |

| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC grade |

| Hexanes | Fisher Scientific | HPLC grade |

| Saturated aqueous sodium bicarbonate | Fisher Scientific | Laboratory grade |

| Brine | Fisher Scientific | Laboratory grade |

| Anhydrous sodium sulfate | Fisher Scientific | Laboratory grade |

| Silica gel for column chromatography | SiliCycle | 60 Å, 40-63 µm |

Step 1: Protection of the Exocyclic Amino Group of 2'-Deoxy-5-methylisocytidine

The selection of the protecting group for the exocyclic amine of this compound is a critical determinant of the synthesis's success. While benzoyl (Bz) protection is standard for cytosine, for 5-methylisocytidine, the N,N-diisobutylformamidine group has been shown to be far superior, leading to higher yields and purity of the final phosphoramidite.[1]

Procedure:

-

To a solution of 2'-deoxy-5-methylisocytidine (1.0 eq) in anhydrous pyridine, add N,N-diisobutylformamide dimethyl acetal (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove pyridine.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.

Diagram of the N-Protection Reaction

Caption: Protection of the exocyclic amine of 2'-deoxy-5-methylisocytidine.

Step 2: 5'-O-DMT Protection

The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group to allow for its selective removal during automated DNA synthesis.[3]

Procedure:

-

Dissolve the N-protected 2'-deoxy-5-methylisocytidine from Step 1 in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Quench the reaction by adding methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 0.5%) to prevent detritylation on the silica gel.

Step 3: 3'-O-Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This reaction is highly sensitive to moisture and must be carried out under strictly anhydrous conditions.[8][9]

Procedure:

-

Dry the 5'-O-DMT, N-protected 2'-deoxy-5-methylisocytidine from Step 2 under high vacuum for several hours.

-

Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or ³¹P NMR.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product from a concentrated DCM solution into cold hexanes to yield the final phosphoramidite as a white foam.

| Step | Key Reagents | Typical Yield |

| 1. N-Protection | N,N-Diisobutylformamide dimethyl acetal | >90% (crude) |

| 2. 5'-DMT Protection | DMT-Cl | 70-85% |

| 3. 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 80-95% |

| Overall Yield | ~38% (as reported for a similar synthesis[1]) |

Characterization and Quality Control: Ensuring High-Fidelity Synthesis

The purity and identity of the this compound phosphoramidite are critical for successful oligonucleotide synthesis. The following analytical techniques are recommended for characterization:

-

³¹P NMR: This is the most direct method for assessing the purity of the phosphoramidite. The product should show a characteristic signal in the range of 148-150 ppm.[10][11] The absence of signals in the phosphate (0-20 ppm) or H-phosphonate (5-15 ppm) regions indicates high purity.

-

¹H NMR: Confirms the structure of the nucleoside and the presence of the protecting groups (DMT, diisobutylformamidine, and cyanoethyl).

-

Mass Spectrometry (ESI-MS): Confirms the molecular weight of the final product.

-

HPLC: Can be used to assess the purity of the protected nucleoside intermediates.

The final phosphoramidite should be stored under an inert atmosphere at -20 °C to prevent degradation.

Conclusion

The protocol detailed in this application note provides a reliable method for the preparation of high-purity this compound phosphoramidites. The key to a successful synthesis lies in the judicious choice of the exocyclic amine protecting group, with the N,N-diisobutylformamidine group being particularly effective for 5-methylisocytidine. By following these procedures and implementing rigorous quality control measures, researchers can confidently produce this compound phosphoramidites for the synthesis of modified oligonucleotides, thereby enabling further advancements in the fields of synthetic biology, diagnostics, and therapeutics.

References

-

Synthesis of Oligonucleotides Containing 2'-Deoxyisoguanosine and 2'-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry. Helvetica Chimica Acta. [Link]

-

Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. Request PDF. [Link]

-

Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. The Royal Society of Chemistry. [Link]

-

Solid-phase oligonucleotide synthesis. ATDBio. [Link]

-

Nucleoside phosphoramidite. Wikipedia. [Link]

-

Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]

-

The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]

-

NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

-

Quality Standards for DNA phosphoramidite raw materials. US Pharmacopeia (USP). [Link]

-

Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. PMC. [Link]

-

Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. [Link]

-

Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PMC. [Link]

-

A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. PMC. [Link]

-

A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. NIH. [Link]

-

Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. MDPI. [Link]

-

Phosphorus 31 solid state NMR characterization of oligonucleotides covalently bound to a solid support. PMC. [Link]

-

Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Pure. [Link]

-

Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Request PDF. [Link]

-

A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotid. ChemRxiv. [Link]

Sources

- 1. ffame.org [ffame.org]

- 3. atdbio.com [atdbio.com]

- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usp.org [usp.org]

- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

Isocytosine as a Versatile Intermediate in Antiviral Drug Development: Application Notes and Protocols

Introduction: The Strategic Advantage of a Non-Canonical Nucleobase

In the relentless pursuit of novel antiviral therapeutics, the exploration of non-canonical nucleobases has emerged as a fertile ground for innovation. Isocytosine, a structural isomer of cytosine, stands out as a particularly valuable intermediate in the design and synthesis of potent antiviral agents.[1] Its unique chemical properties, most notably its tautomeric ambiguity, offer a strategic advantage in disrupting viral replication.[2][3] Unlike canonical nucleosides that form standard Watson-Crick base pairs, this compound can introduce ambiguity during viral genome replication, leading to an accumulation of mutations and ultimately, viral error catastrophe.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the development of novel antiviral drugs. We will delve into the synthetic chemistry of this compound-based nucleoside analogs, elucidate their mechanism of action, and provide detailed protocols for their antiviral and cytotoxicity evaluation.

Physicochemical Properties of this compound

This compound, or 2-aminouracil, is a pyrimidine base with the chemical formula C4H5N3O.[1] Its structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C4H5N3O | [1] |

| Molar Mass | 111.104 g·mol−1 | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | >300 °C (decomposes) | [4] |

| Tautomerism | Exists in equilibrium between amino-oxo and amino-hydroxy forms | [5][6] |

The tautomeric nature of this compound is central to its application in antiviral drug development. The ability to exist in different isomeric forms allows it to form non-canonical base pairs, for instance with isoguanine, a property explored in synthetic biology and relevant to its mutagenic potential against viruses.[7][8]

Synthesis of this compound-Based Nucleoside Analogs

The synthesis of this compound nucleoside analogs is a critical step in harnessing their therapeutic potential. The general strategy involves the coupling of a protected sugar moiety with this compound, followed by deprotection to yield the final active compound. While numerous methods exist for nucleoside synthesis, a common approach involves the Vorbrüggen glycosylation or related coupling reactions.[9][10]

Conceptual Workflow for this compound Nucleoside Analog Synthesis

Caption: General workflow for the synthesis of this compound nucleoside analogs.

Protocol: Synthesis of a 2'-Deoxyisocytidine Analog (Conceptual)

This protocol outlines the key steps for the synthesis of a 2'-deoxyisocytidine analog, a common scaffold for antiviral activity. Disclaimer: This is a conceptual protocol and should be adapted and optimized based on specific target molecules and laboratory conditions.

Materials:

-

This compound

-

1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (Hoffman's sugar)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalyst)

-

Anhydrous acetonitrile

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

Silica gel for column chromatography

-

Methanolic ammonia

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Silylation of this compound:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend this compound in hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate.

-

Reflux the mixture until the solution becomes clear, indicating the formation of silylated this compound.

-

Remove excess HMDS under vacuum.

-

-

Coupling Reaction (Glycosylation):

-

Dissolve the silylated this compound in anhydrous acetonitrile.

-

In a separate flask, dissolve Hoffman's sugar in anhydrous acetonitrile.

-

Cool the silylated this compound solution to 0°C.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the silylated this compound solution.

-

Add the solution of Hoffman's sugar dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

-

Work-up and Purification of the Protected Nucleoside:

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected 2'-deoxyisocytidine analog.

-

-

Deprotection:

-

Dissolve the purified protected nucleoside in methanolic ammonia.

-

Stir the solution at room temperature in a sealed vessel until the deprotection is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final 2'-deoxyisocytidine analog by a suitable method, such as recrystallization or chromatography.

-

Mechanism of Antiviral Action: The Power of Tautomeric Ambiguity

The primary mechanism by which this compound-based nucleoside analogs exert their antiviral effect is through the induction of lethal mutagenesis.[3] After cellular uptake, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form.[11] This triphosphate analog is then recognized by the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase and incorporated into the nascent viral genome.[12]

The key to its mutagenic activity lies in the tautomeric equilibrium of the this compound base.[2] It can exist in both an amino-oxo and an amino-hydroxy form. This allows it to ambiguously base-pair with different canonical bases in the template strand, leading to a high frequency of mutations in the newly synthesized viral genomes. This accumulation of errors, often referred to as "error catastrophe," ultimately results in non-viable viral progeny.[3]

Caption: Mechanism of antiviral action of this compound nucleoside analogs.

Protocols for Antiviral and Cytotoxicity Evaluation

Rigorous in vitro evaluation is paramount to determine the efficacy and safety profile of novel this compound-based antiviral candidates. The following protocols describe standard assays for assessing antiviral activity and cytotoxicity.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is considered the gold standard for quantifying the ability of a compound to inhibit viral replication, particularly for plaque-forming viruses like Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).[13]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

This compound nucleoside analog stock solution.

-

Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).

-

Overlay medium (e.g., medium with 1% methylcellulose or agarose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the this compound analog in cell culture medium.

-

Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (e.g., 50-100 PFU/well).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Addition: Remove the virus inoculum and wash the cell monolayers with PBS. Add the different concentrations of the this compound analog to the respective wells. Include a "no-drug" virus control and a "no-virus" cell control.

-

Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

-

Plaque Staining and Counting:

-

Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.

-

Stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Data Analysis:

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[14]

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells and can be adapted for high-throughput screening.[15]

Materials:

-

Host cells in 96-well plates.

-

Virus stock.

-

This compound nucleoside analog.

-

Cell culture medium.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of the this compound analog to the wells.

-

Virus Infection: Infect the cells with a virus concentration that would cause 80-100% CPE in the virus control wells.

-

Incubation: Incubate the plate at 37°C until CPE is maximal in the virus control wells.

-

Cell Viability Measurement: Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions using a microplate reader.

Data Analysis:

The IC50 is the concentration of the compound that protects 50% of the cells from virus-induced CPE.

Protocol 3: MTT Assay for Cytotoxicity Assessment

It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16]

Materials:

-

Host cells in 96-well plates.

-

This compound nucleoside analog.

-

Cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

DMSO or solubilization buffer.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of the this compound analog to the wells. Include a "no-compound" cell control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[17] The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic window.[17]

Data Presentation: Antiviral Activity and Cytotoxicity

The following table provides hypothetical data for an this compound-based nucleoside analog (Iso-C-Analog) against Herpes Simplex Virus Type 1 (HSV-1) in Vero cells.

| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Iso-C-Analog | HSV-1 | Vero | 2.5 | >100 | >40 |

| Acyclovir (Control) | HSV-1 | Vero | 0.8 | >200 | >250 |

Data are for illustrative purposes only.

Conclusion and Future Directions

This compound represents a powerful and versatile platform for the development of novel antiviral agents. Its unique tautomeric properties provide a rational basis for designing molecules that can induce lethal mutagenesis in a broad range of viruses. The protocols outlined in this document provide a solid framework for the synthesis, screening, and evaluation of this compound-based nucleoside analogs. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of this compound in combination with other antiviral mechanisms, and the application of this technology to combat emerging and drug-resistant viral pathogens.

References

-

De Clercq, E. (2005). Antiviral drug development: A story of hits and misses. Medicinal research reviews, 25(1), 1-27. [Link]

-

Denel-Bobrowska, M., & Olejniczak, A. (2022). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). European Journal of Medicinal Chemistry, 231, 114136. [Link]

-

Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]

-

Eltayb, N., & Götte, M. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Methods in enzymology, 661, 281–311. [Link]

-

Schnepf, D., et al. (2022). Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. Viruses, 14(5), 1033. [Link]

-

Kraszewski, A., & Stawiński, J. (2023). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. Organic & Biomolecular Chemistry, 21(1), 58-66. [Link]

-

Fink, K., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10983. [Link]

-

Dračínský, M., et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Physical Chemistry Chemical Physics, 20(18), 12534-12543. [Link]

-

Zhang, L., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. Organic & Biomolecular Chemistry, 18(7), 1297-1311. [Link]

-

Temburnikar, K. W., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral research, 162, 5–21. [Link]

-

Yang, X., et al. (1998). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical journal, 75(3), 1163–1171. [Link]

-

Mahmoud, S. Y., Hasabelnaby, S., & Sakr, T. M. (2018). Antiviral Nucleoside and Nucleotide Analogs: A Review. Journal of Advanced Pharmacy Research, 2(2), 65-76. [Link]

-

Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, nucleotides & nucleic acids, 21(6-7), 417–426. [Link]

-

Riva, S., & Secundo, F. (2002). Enzymatic Synthesis of Modified Nucleosides. In Enzymes in Action (pp. 317-336). Springer, Dordrecht. [Link]

-

Fujimoto, K., et al. (2025). Synthesis of Oligodeoxynucleotide Containing Pseudo-Deoxycytidine and Its Triphosphate Derivative. Current Protocols, 5(3), e705. [Link]

-

Tabassam, F., et al. (2023). Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action. Journal of the Iranian Chemical Society, 20(11), 2825-2838. [Link]

-

Zheng, S., et al. (2020). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. Organic letters, 22(20), 8036-8040. [Link]

-

ResearchGate. (n.d.). TC50 and IC50 values of compounds against HSV-1. Retrieved February 7, 2026, from [Link]

-

Beigelman, L., et al. (2004). Synthesis of Nucleoside Triphosphates. Current Protocols in Nucleic Acid Chemistry, 17(1), 13.2.1-13.2.16. [Link]

-

Steiner, L., et al. (2023). Non‐canonical nucleosides: Biomimetic triphosphorylation, incorporation into mRNA and effects on translation and structure. Chemistry–A European Journal, 29(17), e202203522. [Link]

-

Yoshikawa, M., Kato, T., & Takenishi, T. (1967). Studies of Phosphorylation. IV. The Phosphorylation of Nucleosides with Phosphorus Trihalide. Bulletin of the Chemical Society of Japan, 40(2), 417-419. [Link]

-

Yang, X., et al. (1998). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical journal, 75(3), 1163–1171. [Link]

-

Schmidt, S., et al. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic acids research, 20(10), 2421–2426. [Link]

-

Singh, V., et al. (2022). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in molecular biosciences, 8, 823253. [Link]

-

Mikhailopulo, I. A., et al. (2010). One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides. The Open Enzyme Inhibition Journal, 3(1). [Link]

-

Warren, G. L., et al. (2013). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. ACS chemical biology, 8(3), 459–473. [Link]

-

Radchenko, E. D., et al. (1990). MNDO and IR spectroscopic studies of tautomerism of this compound. Journal of Molecular Structure, 218, 243-248. [Link]

-

Yang, X., et al. (1998). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical Journal, 75(3), 1163-1171. [Link]

-

Ekins, S., et al. (2014). Naïve Bayesian Models for Vero Cell Cytotoxicity. Journal of chemical information and modeling, 54(6), 1545–1557. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

-

El-Faham, A., & Al-Othman, Z. A. (2012). The Use of NMR Spectroscopy to Study Tautomerism. In Nuclear Magnetic Resonance Spectroscopy. IntechOpen. [Link]

-

Singh, V., et al. (2022). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in Molecular Biosciences, 8, 823253. [Link]

-

Lehman, I. R., et al. (1958). ENZYMATIC SYNTHESIS OF DEOXYRIBONUCLEIC ACID. V. CHEMICAL COMPOSITION OF ENZYMATICALLY SYNTHESIZED DEOXYRIBONUCLEIC ACID. Journal of Biological Chemistry, 233(1), 163-170. [Link]

-

Encyclopedia.pub. (2022). Tautomerism Detected by NMR. In Encyclopedia. [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved February 7, 2026, from [Link]

-

Science.gov. (n.d.). cytotoxic concentration cc50: Topics by Science.gov. Retrieved February 7, 2026, from [Link]

-

Li, Y., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC infectious diseases, 23(1), 856. [Link]

-

Gorb, L., et al. (2004). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. International Journal of Molecular Sciences, 5(5), 294-309. [Link]

-

Sato, K., et al. (1995). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. Journal of the Chemical Society, Perkin Transactions 1, (13), 1649-1656. [Link]

-

Potaman, V. N., & Sinden, R. R. (1997). Coupling of DNA to solid supports using 3′ terminal ribose incorporation. Biochemical and biophysical research communications, 232(1), 163-167. [Link]

-

Gorb, L., et al. (2009). Tautomeric equilibrium in DNA and RNA nucleobases. The role of the water and sugar environment. Journal of the American Chemical Society, 131(28), 9684-9696. [Link]

-

Chen, Y., et al. (2022). Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1. Molecules, 27(11), 3413. [Link]

-